molecular formula C28H38FNO3S2 B11064451 N-(1-adamantylsulfinyl)-N-[2-(4-fluorophenoxy)ethyl]adamantane-1-sulfinamide

N-(1-adamantylsulfinyl)-N-[2-(4-fluorophenoxy)ethyl]adamantane-1-sulfinamide

Cat. No.: B11064451
M. Wt: 519.7 g/mol
InChI Key: QWQVASBWLRSYBN-UHFFFAOYSA-N
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Description

N~1~-(1-ADAMANTYLSULFINYL)-N~1~-[2-(4-FLUOROPHENOXY)ETHYL]-1-ADAMANTANESULFINAMIDE is a complex organic compound characterized by the presence of adamantane and fluorophenoxy groups Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while the fluorophenoxy group introduces unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-ADAMANTYLSULFINYL)-N~1~-[2-(4-FLUOROPHENOXY)ETHYL]-1-ADAMANTANESULFINAMIDE typically involves multiple steps. One common approach is the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-ADAMANTYLSULFINYL)-N~1~-[2-(4-FLUOROPHENOXY)ETHYL]-1-ADAMANTANESULFINAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

Scientific Research Applications

N~1~-(1-ADAMANTYLSULFINYL)-N~1~-[2-(4-FLUOROPHENOXY)ETHYL]-1-ADAMANTANESULFINAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-(1-ADAMANTYLSULFINYL)-N~1~-[2-(4-FLUOROPHENOXY)ETHYL]-1-ADAMANTANESULFINAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety provides structural rigidity, while the fluorophenoxy group enhances its binding affinity to target molecules. This compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(1-ADAMANTYLSULFINYL)-N~1~-[2-(4-FLUOROPHENOXY)ETHYL]-1-ADAMANTANESULFINAMIDE stands out due to its unique combination of adamantane and fluorophenoxy groups, which confer enhanced stability, reactivity, and potential bioactivity compared to other similar compounds.

Properties

Molecular Formula

C28H38FNO3S2

Molecular Weight

519.7 g/mol

IUPAC Name

N-(1-adamantylsulfinyl)-N-[2-(4-fluorophenoxy)ethyl]adamantane-1-sulfinamide

InChI

InChI=1S/C28H38FNO3S2/c29-25-1-3-26(4-2-25)33-6-5-30(34(31)27-13-19-7-20(14-27)9-21(8-19)15-27)35(32)28-16-22-10-23(17-28)12-24(11-22)18-28/h1-4,19-24H,5-18H2

InChI Key

QWQVASBWLRSYBN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)S(=O)N(CCOC4=CC=C(C=C4)F)S(=O)C56CC7CC(C5)CC(C7)C6

Origin of Product

United States

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